Cas no 134107-56-5 (Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI))

Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI) structure
134107-56-5 structure
Nome del prodotto:Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI)
Numero CAS:134107-56-5
MF:C11H14O6
MW:242.225264072418
CID:196182
PubChem ID:125923

Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI)
    • lamiophlomiol A
    • methyl 2,6-dihydroxy-1a-methyl-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-d]pyran-5-carboxylate
    • Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1...
    • Lamiophlomiol B
    • methyl 2,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxiren
    • Oxireno(4,5)cyclopenta(1,2-c)pyran-5-carboxylic acid, 19,16,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester, (1aR-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-
    • Oxireno(4,5)cyclopenta(1,2-c)pyran-5-carboxylic acid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester, (1aR-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-
    • methyl 2,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate
    • DTXSID40928451
    • methyl 5,10-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
    • 134107-56-5
    • Inchi: InChI=1S/C11H14O6/c1-11-6-5(7(12)8(11)17-11)4(9(13)15-2)3-16-10(6)14/h3,5-8,10,12,14H,1-2H3
    • Chiave InChI: DBSFXQQYSTYAIT-UHFFFAOYSA-N
    • Sorrisi: COC(C1=COC(O)C2C3(OC3C(O)C12)C)=O

Proprietà calcolate

  • Massa esatta: 242.07903816g/mol
  • Massa monoisotopica: 242.07903816g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 88.5Ų
  • XLogP3: -1

Oxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylicacid, 1a,1b,2,5a,6,6a-hexahydro-2,6-dihydroxy-1a-methyl-, methyl ester,(1aR,1bS,2R,5aS,6S,6aS)- (9CI) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
T32549-5 mg
Lamiophlomiol A
134107-56-5 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T32549-5mg
Lamiophlomiol A
134107-56-5 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T32549-25mg
Lamiophlomiol A
134107-56-5
25mg
¥ 10600 2024-07-20
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD